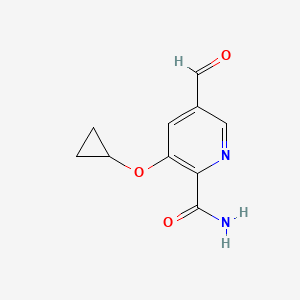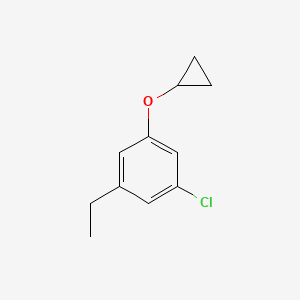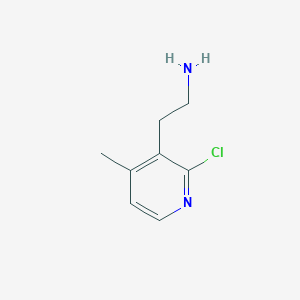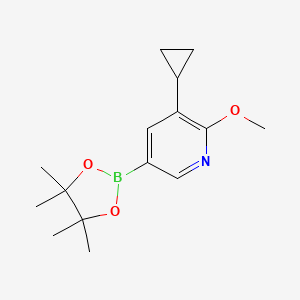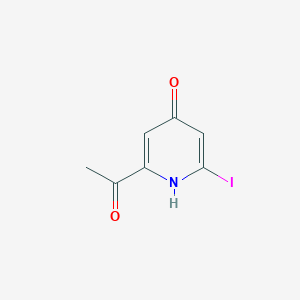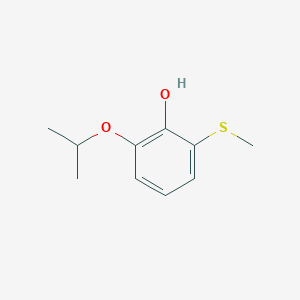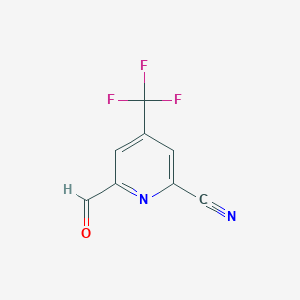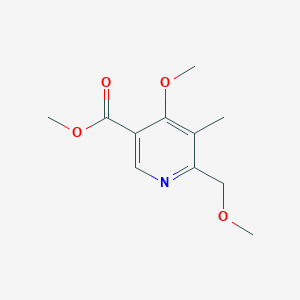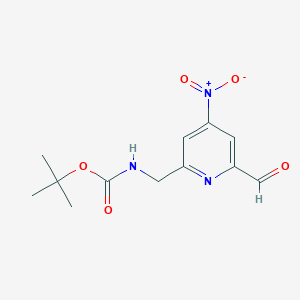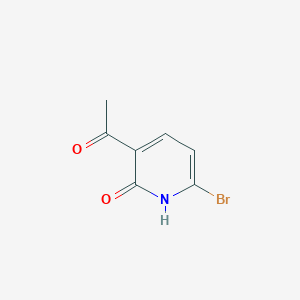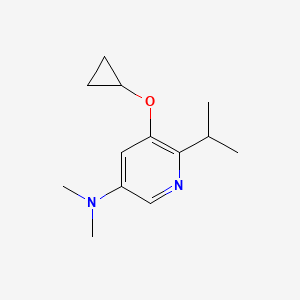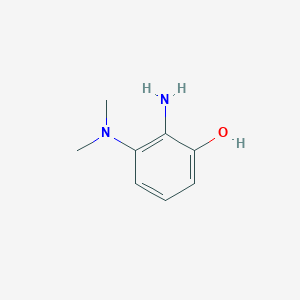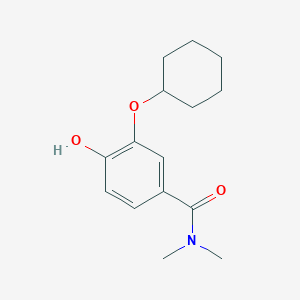
3-(4-Fluoro-2-methylpyridin-3-YL)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluoro-2-methylpyridin-3-YL)propan-1-amine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 4th position and a methyl group at the 2nd position of the pyridine ring, along with a propan-1-amine side chain at the 3rd position. Fluorinated pyridines are known for their unique chemical properties and are widely used in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-methylpyridin-3-YL)propan-1-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This method typically involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst .
Another method for synthesizing fluorinated pyridines involves the use of fluorinating reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the pyridine ring . The reaction conditions for these methods usually involve mild temperatures and the use of appropriate solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as chromatography and crystallization can further enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluoro-2-methylpyridin-3-YL)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyridines.
Applications De Recherche Scientifique
3-(4-Fluoro-2-methylpyridin-3-YL)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(4-Fluoro-2-methylpyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with biological targets, such as enzymes and receptors. This can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Methylpyridin-4-yl)propan-1-amine: Similar structure but lacks the fluorine atom.
3-(4-Fluorophenyl)-3-(2-furyl)propan-1-amine: Contains a fluorophenyl group instead of a fluoropyridine ring
Uniqueness
The presence of the fluorine atom in 3-(4-Fluoro-2-methylpyridin-3-YL)propan-1-amine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H13FN2 |
|---|---|
Poids moléculaire |
168.21 g/mol |
Nom IUPAC |
3-(4-fluoro-2-methylpyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C9H13FN2/c1-7-8(3-2-5-11)9(10)4-6-12-7/h4,6H,2-3,5,11H2,1H3 |
Clé InChI |
LMBCLNZHWOXZGE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1CCCN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


